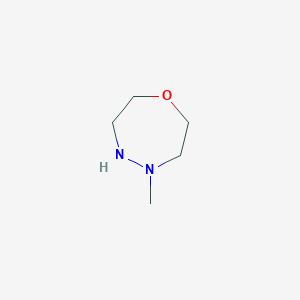

4-Methyl-1,4,5-oxadiazepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

4-methyl-1,4,5-oxadiazepane |

InChI |

InChI=1S/C5H12N2O/c1-7-3-5-8-4-2-6-7/h6H,2-5H2,1H3 |

InChI Key |

MMEVOKGZQDWRJL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCOCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4,5 Oxadiazepane and Its N Substituted Derivatives

Historical Development of Synthetic Approaches to the 1,4,5-Oxadiazepane (B1588983) Ring System

Early synthetic routes for preparing google.comgoogle.comnih.gov-oxadiazepines involved the reaction of various N,N′-diacylated hydrazines with 2,2′-dichlorodiethyl ether, utilizing dimethylformamide (DMFA) as the solvent. google.comgoogle.com However, subsequent research demonstrated that the preparation of google.comgoogle.comnih.gov-oxadiazepine derivatives could be markedly improved in both yield and purity. google.comgoogle.com A surprising discovery revealed that conducting the reaction of N,N′-diacylhydrazines in specific polar, organic solvents other than DMFA led to significantly better outcomes. google.comgoogle.com This development marked a pivotal shift in the synthetic approach, focusing on optimizing reaction conditions to enhance efficiency. Further process improvements were achieved by altering the deprotection step, using a base to convert the intermediate 4,5-diacyl- google.comgoogle.comnih.gov-oxadiazepines into the final google.comgoogle.comnih.gov-oxadiazepine, as opposed to the previously used hydrohalic acids. epo.orggoogle.comgoogle.com

Key Ring Formation Strategies for the 1,4,5-Oxadiazepane Scaffold

The construction of the 1,4,5-oxadiazepane ring is dominated by cyclization reactions, where acyclic precursors are induced to form the seven-membered heterocyclic structure.

The choice of solvent has been identified as a critical factor in the synthesis of 4,5-diacyl- google.comgoogle.comnih.gov-oxadiazepines. While early methods employed DMFA, research has shown that using specific polar solvents such as dimethyl sulfoxide (B87167) (DMSO), sulfolane (B150427), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) results in substantially higher yields and purity of the product. google.comgoogle.com For instance, comparative tests demonstrate that solvents like DMSO can produce significantly better yields of 4,5-diacetyl- google.comgoogle.comnih.gov-oxadiazepine compared to the traditional use of DMFA. google.com The intermediate product can be isolated from the reaction mixture by concentration and precipitation from alcohols like isopropanol (B130326). google.com

Table 1: Effect of Solvent on the Yield of 4,5-Diacetyl- google.comgoogle.comnih.gov-oxadiazepine

| Reactants | Solvent | Conditions | Yield | Purity | Reference |

| N,N′-Diacetylhydrazine, 2,2′-Dichlorodiethyl ether, KOH, K₂CO₃ | DMSO | 70-75°C, 2 hr | 65.1% | 97.6% | google.com |

| N,N′-Diacetylhydrazine, 2,2′-Dichlorodiethyl ether, KOH, K₂CO₃ | DMSO | 80-85°C, 3 hr | 76.0% | >95% | google.com |

| N,N′-Diacetylhydrazine, 2,2′-Dichlorodiethyl ether | DMFA | Comparison | Lower Yield | Lower Purity | google.com |

Cyclization Reactions of N,N′-Diacylhydrazines with Bis-Electrophilic Reagents

Role of Basic Conditions and Optimized Temperature Regimes

The cyclization reaction is conducted in the presence of a base and at elevated temperatures. google.com Suitable bases include hydroxides, carbonates, and alcoholates of alkali and alkaline earth metals, with potassium hydroxide (B78521) and potassium carbonate being particularly effective, sometimes used as a mixture. google.com Typically, an excess of the base is added to the N,N′-diacylhydrazine in the polar solvent before the addition of the bis-electrophile. google.com

The reaction temperature is maintained at an elevated level, with specific examples citing ranges from 70°C to 85°C for approximately 2 to 4 hours. google.com In the subsequent deacylation step to form the final google.comgoogle.comnih.gov-oxadiazepine, temperatures can range from 90°C to 125°C for 1 to 10 hours. google.com

Table 2: Influence of Base and Temperature on Synthesis

| Starting Material | Base | Solvent | Temperature | Time | Product | Yield | Reference |

| N,N′-Diacetylhydrazine | KOH, K₂CO₃ | DMSO | 80-85°C | 3 hr | 4,5-Diacetyl- google.comgoogle.comnih.gov-oxadiazepine | 76.0% | google.com |

| 4,5-Diacetyl- google.comgoogle.comnih.gov-oxadiazepine | KOH (50% aq.) | Water, Potassium Acetate | 90-100°C | 4 hr | google.comgoogle.comnih.gov-Oxadiazepine | 80.9% | google.com |

| 4,5-Diacetyl- google.comgoogle.comnih.gov-oxadiazepine | KOH (95%) | Sulfolane | 120-125°C | ~5.5 hr | google.comgoogle.comnih.gov-Oxadiazepine | >98% | google.com |

Impact of Catalytic Additives and Phase-Transfer Promoters

The efficiency of the cyclization can be further enhanced through the use of catalytic additives. google.com The addition of a phase-transfer catalyst has been shown to improve the yield in the reaction between N,N'-diacylated hydrazines and 2,2'-dichlorodiethyl ether. google.comgoogle.com Suitable catalysts include tetrabutylammonium (B224687) chloride (TBACI), tetrabutylammonium bromide (TBABr), tetramethylammonium (B1211777) chloride (TMACI), and benzyltriethylammonium chloride. google.comgoogle.com For example, the deprotection of 4,5-dipropionyl- google.comgoogle.comnih.gov-oxadiazepine was shown to be completed with the aid of tetramethylammonium chloride. google.com Other potential enhancers for the reaction include potassium iodide and crown ethers, such as 18-crown-6. google.com

Table 3: Use of Phase-Transfer Catalysts in google.comgoogle.comnih.gov-Oxadiazepine Synthesis

| Starting Material | Base | Catalyst | Solvent | Temperature | Outcome | Reference |

| 4,5-Dipropionyl- google.comgoogle.comnih.gov-oxadiazepine | KOH | Tetramethylammonium chloride | Water | 95-110°C | Reaction completion | google.com |

| 4,5-Dibenzoyl- google.comgoogle.comnih.gov-oxadiazepine | KOH | Tetramethylammonium chloride | Water | 95-110°C | Reaction completion | google.comgoogle.com |

| N,N′-Diacylated hydrazines | Alkali/Alkaline earth metal hydroxides | TBACI, TBABr, Aliquat, etc. | Not specified | Not specified | Improved yield | google.com |

Cyclization via Diamine and Carbonyl-Containing Precursors

An alternative, though less detailed in the provided context, synthetic route involves the cyclization of precursors containing diamine and carbonyl functionalities. One such described method is the cyclization of N-alkyl-N'-(2-hydroxyethyl)hydrazines to form the 1,4,5-oxadiazepane ring. ontosight.ai This approach represents a different disconnection of the target heterocycle, building the ring from a hydrazine (B178648) derivative already containing a hydroxyethyl (B10761427) group, which can undergo intramolecular cyclization.

Exploration of (4+3)-Annulation Pathways for Seven-Membered Ring Construction

The construction of the seven-membered 1,4,5-oxadiazepane ring can be achieved through various synthetic routes. One common method involves the cyclization of N-alkyl-N'-(2-hydroxyethyl)hydrazines. ontosight.ai Another established process is the reaction of N,N'-diacylhydrazines with 2,2'-disubstituted diethyl ethers in a polar solvent in the presence of a base. google.com This reaction proceeds at an elevated temperature to form the corresponding 4,5-diacyl- ontosight.airsc.orgrsc.org-oxadiazepine. google.com The choice of solvent is crucial, with options including DMSO, sulfolane, NMP, and DMA. google.com

Advanced Strategies for Introducing N-Alkyl Substituents at Position 4

The introduction of a methyl group at the N-4 position is a key step in the synthesis of 4-Methyl-1,4,5-oxadiazepane.

Direct N-Alkylation Protocols on the 1,4,5-Oxadiazepane Nitrogen

Direct N-alkylation of the 1,4,5-oxadiazepane ring is a potential method for introducing the methyl group. The nitrogen atoms in the ring exhibit basic properties, allowing them to participate in alkylation reactions. ontosight.ai

Synthesis through N-Methylated Hydrazine or Amine Precursors

An alternative approach involves the use of N-methylated precursors. For instance, the synthesis can start with the formation of imine intermediates from benzaldehydes and tyramine, followed by hydrogenation to secondary amines, and subsequent N-methylation of these amines. mdpi.com

Application of Protective Group Chemistry (e.g., Boc Groups) in Sequential Derivatization for this compound Synthesis

Protecting group chemistry is a valuable tool in the multi-step synthesis of this compound. The tert-butyloxycarbonyl (Boc) group is commonly used to protect amine functionalities. organic-chemistry.org

The synthesis of 1,4,5-oxadiazepane derivatives often begins with the reaction of N,N'-diacetylhydrazine with 2,2'-dichlorodiethyl ether. vulcanchem.com This forms a 4,5-diacyl intermediate which can then be deprotected. vulcanchem.com The Boc group can be introduced to protect the nitrogen atoms during the synthesis. For example, a one-pot tandem direct reductive amination of aldehydes with primary amines using a (Boc)2O/sodium triacetoxyborohydride (B8407120) (STAB) system can yield N-Boc protected secondary amines. nih.gov This method is efficient and prevents over-alkylation. nih.gov The Boc group is stable to most nucleophiles and bases but can be removed under acidic conditions. organic-chemistry.org In the context of 1,4,5-oxadiazepane synthesis, after the formation of the ring, a deprotection step is necessary to remove the acyl or Boc groups to yield the final product. google.com

Optimization and Process Intensification in 1,4,5-Oxadiazepane Synthesis

Improving the efficiency of the synthesis is a key focus of research in this area.

Strategies for Enhancing Reaction Yields and Diastereoselectivity

Several strategies have been developed to enhance the yield and purity of 1,4,5-oxadiazepane derivatives. The use of specific polar solvents like DMSO, sulfolane, NMP, and DMA in the initial cyclization step has been shown to significantly improve both yield and purity. google.com

In the deacylation step to form the final ontosight.airsc.orgrsc.org-oxadiazepine, using a hydrohalic acid in a high-boiling polar solvent can lead to yields of the isolated salts between 80% and 95%. google.com Alternatively, a base-mediated deacylation can be employed. google.com Using 1 to 2 equivalents of a base, such as potassium hydroxide, per acyl group can result in yields of the isolated ontosight.airsc.orgrsc.org-oxadiazepine ranging from 60% to 95%. google.com The addition of a phase transfer catalyst, such as tetramethylammonium chloride, can further improve the yield in some cases. google.comepo.org

The table below summarizes the yields of 4,5-diacetyl- ontosight.airsc.orgrsc.org-oxadiazepine synthesis under different conditions.

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| N,N'-diacetylhydrazine, 2,2'-dichlorodiethyl ether | Potassium hydroxide | Dimethyl sulfoxide | 70-75 | 65.1 | google.com |

| N,N'-diacetylhydrazine, 2,2'-dichlorodiethyl ether | Potassium hydroxide, Tetramethylammonium chloride | Dimethyl sulfoxide | 80-85 | 52.3 | epo.org |

The following table presents the yields for the deacylation of 4,5-diacetyl- ontosight.airsc.orgrsc.org-oxadiazepine to ontosight.airsc.orgrsc.org-oxadiazepine.

| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4,5-diacetyl- ontosight.airsc.orgrsc.org-oxadiazepine | Hydrogen chloride | Diethylene glycol | 43-45 | 85.0 | google.com |

| 4,5-diacetyl- ontosight.airsc.orgrsc.org-oxadiazepine | Potassium hydroxide | Water, Chlorobenzene (B131634) | 90-100 | 65 | google.com |

| 4,5-diacetyl- ontosight.airsc.orgrsc.org-oxadiazepine | Potassium hydroxide | Water, Chlorobenzene | 90-100 | 80.9 | google.com |

| 4,5-diacetyl- ontosight.airsc.orgrsc.org-oxadiazepine | Potassium hydroxide | Sulfolane | 120-125 | Not specified | google.com |

Regarding diastereoselectivity, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine has been studied, where the regioselectivity and stereoselectivity depended on the substitution of the starting materials. rsc.org While this study is on a related oxazepane, the principles could be applicable to controlling diastereoselectivity in 1,4,5-oxadiazepane synthesis.

Purification Techniques and Purity Validation Methodologies

The purification of 1,4,5-oxadiazepane derivatives, including the 4-methyl variant, is a critical step following synthesis to ensure the removal of unreacted starting materials, solvents, and by-products. The methodologies employed are largely dependent on the physical state and stability of the compound, with techniques tailored to isolate the target molecule with high purity.

Following the initial synthesis, which often involves the cyclization of N,N'-diacylhydrazines with 2,2'-disubstituted diethyl ethers, a deacylation step is performed to yield the core oxadiazepane ring. google.comgoogle.com The resulting crude product is then subjected to one or more purification techniques.

Extraction and Crystallization: A common method for purification involves solvent extraction. After the deacylation step, which is often conducted in a polar solvent, the reaction mixture can be extracted with an aromatic solvent that is poorly miscible with the reaction medium, such as chlorobenzene. google.comepo.org This allows for the separation of the desired oxadiazepane derivative from the aqueous phase containing salts and other polar impurities. google.com The product can then be isolated from the organic phase, for example, by distilling off the solvent. google.com

Crystallization is another key technique for purification. The intermediate, 4,5-diacyl- google.comepo.orgvulcanchem.com-oxadiazepine, can be precipitated from various alcohols like isopropanol or n-pentanol. google.com This process is effective in achieving high purity levels for the intermediate before the final deacylation step. google.com For instance, after synthesis in dimethyl sulfoxide (DMSO), the solvent can be removed by distillation, and the addition of n-pentanol to the residual oil can induce crystallization of the product. google.com Similarly, after deacylation, the final product can be isolated through filtration and washing with appropriate solvents, such as cold methyl acetate, to remove residual impurities. google.com

Purity Validation: The purity of the synthesized 1,4,5-oxadiazepane derivatives is typically validated using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being a standard method. researchgate.net The purity of intermediates like 4,5-diacetyl- google.comepo.orgvulcanchem.com-oxadiazepine has been reported to be over 95%, and in some cases as high as 97.6%, after purification by crystallization. google.com The final google.comepo.orgvulcanchem.com-oxadiazepine salts are generally obtained with a purity of about 90%. google.com The presence of residual solvents, such as diethylene glycol, can sometimes be observed in the final product. google.com

Table 1: Purification and Purity Validation of 1,4,5-Oxadiazepane Derivatives

| Purification Step | Technique | Solvents/Reagents | Reported Purity | Source |

|---|---|---|---|---|

| Intermediate Purification | Crystallization/Precipitation | Isopropanol, n-Pentanol, Methanol (B129727), Ethanol | > 95% | google.com |

| Final Product Isolation | Filtration and Washing | Cold Methyl Acetate | ~90% (as salt) | google.com |

| Post-Reaction Work-up | Solvent Extraction | Chlorobenzene | Not specified | google.comepo.org |

| Purity Analysis | High-Performance Liquid Chromatography (HPLC) | Acetonitrile, Water | Not specified | researchgate.net |

Considerations for Scale-Up in Academic and Industrial Contexts

Scaling up the synthesis of this compound from a laboratory setting to academic or industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The choice of reagents, solvents, and reaction conditions plays a pivotal role in the successful scale-up of this process. epo.org

Solvent and Catalyst Selection: For industrial applications, the choice of solvent is critical. High-boiling polar solvents such as dimethyl sulfoxide (DMSO), sulfolane, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) are often preferred for the initial cyclization reaction due to their ability to facilitate the reaction at elevated temperatures. google.com The selection among these is often based on a balance of reaction yield, cost, and ease of handling and recovery. For example, reactions conducted in DMSO have shown significantly higher yields compared to those in N,N-dimethylformamide (DMF). google.com

To enhance reaction rates and yields, particularly on a larger scale, the use of a phase transfer catalyst can be advantageous. epo.org Catalysts such as tetramethylammonium chloride have been employed to improve the efficiency of the reaction between N,N'-diacylated hydrazines and 2,2'-dichlorodiethyl ether. google.comvulcanchem.com

Reaction Conditions and Work-up: Temperature control is a crucial parameter in scaling up the synthesis. The reactions are typically carried out at elevated temperatures, for instance between 80-90°C or even up to 125-130°C for the cyclization step, and between 90-100°C for the base-mediated deacylation. google.comgoogle.com Maintaining consistent temperature profiles across a large reactor volume is essential for reproducible results.

The work-up procedure must also be adapted for large-scale operations. While laboratory-scale purifications might rely on simple filtration, industrial processes may involve continuous extraction methods to handle large volumes efficiently. google.com The use of batchwise extraction with solvents like chlorobenzene has been described as a viable option for larger scale production. google.comepo.org Furthermore, the handling of reagents, such as the dropwise addition of aqueous potassium hydroxide solution, needs to be carefully controlled to manage the reaction exotherm and ensure safety. epo.org

Table 2: Key Considerations for Scale-Up of 1,4,5-Oxadiazepane Synthesis

| Factor | Academic Scale Consideration | Industrial Scale Consideration | Source |

|---|---|---|---|

| Solvent | Readily available polar solvents. | High-boiling solvents like DMSO, sulfolane for better yield and process control. | google.com |

| Catalyst | Often optional for smaller batches. | Use of phase transfer catalysts (e.g., tetramethylammonium chloride) to improve efficiency. | google.comepo.org |

| Temperature Control | Standard laboratory heating mantles/baths. | Jacketed reactors for precise and uniform temperature control across large volumes. | google.comgoogle.com |

| Reagent Addition | Manual addition. | Controlled, often automated, dropwise addition to manage reaction kinetics and exotherms. | epo.org |

| Work-up/Purification | Batch filtration and extraction. | Continuous or large-scale batch extraction; distillation for solvent recovery. | google.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4,5-Oxadiazepane |

| N,N'-diacylhydrazine |

| 2,2'-disubstituted diethyl ether |

| 4,5-diacyl- google.comepo.orgvulcanchem.com-oxadiazepine |

| Chlorobenzene |

| Isopropanol |

| n-Pentanol |

| Methyl Acetate |

| Diethylene glycol |

| Dimethyl sulfoxide (DMSO) |

| Sulfolane |

| N-methyl-2-pyrrolidone (NMP) |

| Dimethylacetamide (DMA) |

| N,N-dimethylformamide (DMF) |

| Tetramethylammonium chloride |

| 2,2'-dichlorodiethyl ether |

| Potassium hydroxide |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

For 4-Methyl-1,4,5-oxadiazepane, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the methyl group protons and the protons on the heterocyclic ring. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants would provide information about the connectivity and stereochemistry of the molecule.

¹³C NMR spectroscopy would complement the proton data by identifying the chemical shifts of each unique carbon atom in the structure, including the methyl carbon and the carbons of the oxadiazepane ring.

While NMR is a standard characterization technique, specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, are not detailed in the available search results. For related but different heterocyclic structures, such as certain benzodiazepine (B76468) or oxadiazole derivatives, detailed NMR data is often published as part of their synthesis and characterization. mdpi.com

Table 1: Anticipated NMR Data for this compound (Hypothetical)

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H | N-CH₃ (Methyl) | 2.2 - 2.8 | Singlet |

| ¹H | Ring CH₂ | 2.5 - 4.0 | Multiplets |

| ¹³C | N-CH₃ (Methyl) | 30 - 45 | Quartet (in off-resonance) |

| ¹³C | Ring CH₂ | 40 - 70 | Triplets (in off-resonance) |

Note: This table is hypothetical and illustrates the type of data that would be generated from NMR analysis. Actual values would need to be determined experimentally.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the this compound molecular ion, which can confirm its elemental formula (C₅H₁₀N₂O). Analysis of the fragmentation patterns in the mass spectrum, often induced by techniques like electron ionization (EI), would help to identify characteristic fragments of the molecule, providing further structural confirmation.

Specific mass spectral data, including a detailed analysis of the fragmentation pathways for this compound, are not available in the reviewed literature. However, for similar heterocyclic compounds, MS is routinely used to confirm their identity and structure. uobaghdad.edu.iqresearchgate.net

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups, C-N stretching, and C-O-C (ether) stretching vibrations. The absence of certain bands, such as those for carbonyl (C=O) or N-H groups (if the nitrogen atoms are fully substituted), would also be important for structural confirmation.

While IR spectroscopy is a fundamental technique for compound characterization, a published IR spectrum with specific absorption band assignments for this compound is not found in the available search results. For comparison, studies on other oxazepine or related heterocyclic compounds often report characteristic IR absorption bands to support their structural elucidation.

Table 2: Anticipated IR Absorption Bands for this compound (Hypothetical)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1000 - 1250 |

| C-O-C (Ether) | Stretching | 1050 - 1150 |

Note: This table is hypothetical. The precise wavenumbers and intensities would need to be determined from an experimental IR spectrum.

Application of X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

If this compound can be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this analysis would provide an unambiguous determination of its molecular structure. This would include the conformation of the seven-membered oxadiazepane ring.

There are no published reports of the single-crystal X-ray structure of this compound in the available search results. X-ray crystallography has been successfully applied to determine the structures of other complex heterocyclic systems, including various diazepine (B8756704) and triazole derivatives, confirming their molecular geometry and stereochemistry. mdpi.com

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for separating compounds from mixtures, assessing their purity, and performing quantitative analysis.

The choice between GC and HPLC for the analysis of this compound would depend on its volatility and thermal stability. These techniques would be crucial for monitoring the progress of its synthesis and for ensuring the purity of the final product. The purity of compounds is often assessed by these methods, with the resulting chromatogram ideally showing a single peak.

Specific chromatographic conditions (e.g., column type, mobile phase, flow rate, and detector type) for the analysis of this compound are not documented in the available literature. However, chromatographic methods are widely used for the analysis of related heterocyclic compounds. uobaghdad.edu.iq

Reactivity Profiles and Mechanistic Investigations of 1,4,5 Oxadiazepane Derivatives

Intrinsic Reactivity of the 1,4,5-Oxadiazepane (B1588983) Ring System: Oxidation, Reduction, and Substitution Reactions

The intrinsic reactivity of the 1,4,5-oxadiazepane ring is characterized by the interplay of its heteroatoms. The nitrogen atoms confer basic properties, making them susceptible to reactions like alkylation and acylation. ontosight.ai The presence of the ether linkage (oxygen atom) influences the ring's conformation and electronic properties.

Oxidation and Reduction: While specific studies on the oxidation and reduction of 4-Methyl-1,4,5-oxadiazepane are not extensively detailed in the provided results, general principles of heterocyclic chemistry suggest that the nitrogen atoms can be oxidized. Similarly, reduction reactions can occur, potentially leading to ring cleavage under harsh conditions.

Substitution Reactions: Substitution reactions, particularly at the nitrogen atoms, are fundamental to the synthesis of 1,4,5-oxadiazepane derivatives. The process often starts with N,N'-diacylhydrazine, which undergoes cyclization. google.com The acyl groups on the nitrogen atoms can then be removed or replaced. For instance, the synthesis of the parent google.comgoogle.comnih.gov-oxadiazepine involves the removal of acetyl groups from 4,5-diacetyl- google.comgoogle.comnih.gov-oxadiazepane. google.comgoogle.com This deacylation is a crucial substitution reaction, typically achieved through hydrolysis.

Conformational Analysis and Dynamics of the Seven-Membered Ring

Research on these related compounds using NMR spectroscopy, X-ray crystallography, and molecular modeling has revealed that they can adopt a low-energy twist-boat conformation. nih.gov This conformation can be stabilized by intramolecular interactions. nih.gov It is plausible that this compound also exhibits complex conformational dynamics, with the methyl group at the N4 position influencing the equilibrium between different conformers. The presence of the oxygen atom in the 1,4,5-oxadiazepane ring, compared to a methylene (B1212753) group in a diazepane, will also affect bond angles and torsional strains, thereby influencing the conformational preferences.

Stability Studies: Hydrolytic Pathways and Sensitivity to Environmental Factors (e.g., pH Degradation)

The stability of the 1,4,5-oxadiazepane ring system is significantly influenced by environmental factors, particularly pH. The deacylation of 4,5-diacyl- google.comgoogle.comnih.gov-oxadiazepanes, a key step in their use as intermediates, highlights their susceptibility to hydrolysis under basic conditions. google.com This reaction is typically carried out at elevated temperatures using a strong base like potassium hydroxide (B78521). google.comgoogle.com

The process involves the nucleophilic attack of hydroxide ions on the acetyl carbonyl groups, leading to their cleavage from the nitrogen atoms of the oxadiazepane ring. The stability of the resulting google.comgoogle.comnih.gov-oxadiazepine is noted to be substantially better than its corresponding hydrohalide salts. google.com

While specific pH degradation kinetics for this compound are not provided, studies on other oxadiazole isomers show that degradation rates increase at both high and low pH. nih.gov At low pH, protonation of a ring nitrogen can activate the ring for nucleophilic attack and subsequent ring opening. nih.gov At high pH, direct nucleophilic attack on a ring carbon can initiate degradation. nih.gov Although the specific pathways would differ due to the different ring structure, these findings underscore the general sensitivity of oxadiazole-related rings to pH-driven hydrolysis.

Reaction Mechanisms when Functioning as Intermediates in Multistep Syntheses

Derivatives of 1,4,5-oxadiazepane are valuable intermediates, particularly in the synthesis of herbicides. google.comgoogle.com The synthetic route typically involves two main stages: the formation of a di-acylated intermediate and its subsequent de-acylation.

Stage 1: Formation of 4,5-Diacyl- google.comgoogle.comnih.gov-oxadiazepane

The mechanism begins with the reaction of an N,N'-diacylhydrazine, such as N,N'-diacetylhydrazine, with a 2,2'-disubstituted diethyl ether, like 2,2'-dichlorodiethyl ether. google.com This reaction is a double nucleophilic substitution, where the nitrogen atoms of the hydrazine (B178648) displace the leaving groups on the diethyl ether derivative to form the seven-membered ring. The reaction is conducted in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a base (e.g., potassium hydroxide) at elevated temperatures (80-85 °C). google.com

Stage 2: Deacylation to google.comgoogle.comnih.gov-Oxadiazepine

The resulting 4,5-diacyl- google.comgoogle.comnih.gov-oxadiazepane is then converted to the final google.comgoogle.comnih.gov-oxadiazepine intermediate. A robust method for this step is base-mediated hydrolysis. google.com The di-acylated compound is treated with a strong aqueous base, such as potassium hydroxide, at high temperatures (90-100 °C). google.comgoogle.com The mechanism involves nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbons of the acetyl groups, leading to their removal and the formation of the free google.comgoogle.comnih.gov-oxadiazepine. The product is then typically extracted from the aqueous reaction mixture using an organic solvent like chlorobenzene (B131634). google.comgoogle.com

The following table summarizes representative yields for the base-mediated deacylation of 4,5-diacetyl- google.comgoogle.comnih.gov-oxadiazepane.

| Base | Solvent/Co-solvent | Temperature (°C) | Reaction Time (h) | Extraction Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Potassium Hydroxide (60% aq.) | Water | 95-100 | 4 | Chlorobenzene | 86.4 | google.com |

| Potassium Hydroxide (50% aq.) | Water/Potassium Acetate | 90-100 | 4 | Chlorobenzene | 80.9 | google.com |

| Potassium Hydroxide (50% aq.) | Water/Potassium Acetate | 90-100 | 4 | Chlorobenzene | 65.0 | google.com |

Computational Chemistry and Theoretical Modeling of 1,4,5 Oxadiazepane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Geometry Optimization, and Energetics

There are no specific published studies detailing the use of Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure, optimize the geometry, or determine the energetics of 4-Methyl-1,4,5-oxadiazepane .

In studies of similar heterocyclic compounds, DFT methods like B3LYP with various basis sets are commonly used to calculate properties such as HOMO-LUMO energy gaps, molecular orbital distributions, and thermodynamic stability. mdpi.comnih.gov Such calculations for this compound would provide fundamental insights into its kinetic and thermodynamic stability and electronic properties. However, without dedicated research, no data tables or specific findings can be presented.

Conformational Search and Mapping of Potential Energy Surfaces

A detailed conformational analysis and mapping of the potential energy surface for This compound have not been reported in the available scientific literature. Seven-membered rings like the 1,4,5-oxadiazepane (B1588983) core can adopt various conformations, such as chair, boat, and twist-boat forms. nih.gov The presence of a methyl group on one of the nitrogen atoms would further influence the relative energies of these conformers.

A systematic conformational search would be necessary to identify the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with biological targets. Unfortunately, no such data is currently available.

Prediction of Reactivity and Reaction Pathways via Transition State Analysis

No studies were found that predict the reactivity or map out reaction pathways for This compound through transition state analysis. This type of computational investigation is vital for understanding potential metabolic pathways, degradation products, or the synthesis of related compounds. Theoretical calculations could identify the most likely sites for electrophilic or nucleophilic attack and the energy barriers associated with various reactions. The absence of this research precludes any detailed discussion on the topic.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

There is no evidence of molecular dynamics (MD) simulations having been performed to investigate the solution-phase behavior and intermolecular interactions of This compound . MD simulations are powerful tools for understanding how a molecule behaves in a solvent, including its conformational flexibility, hydration properties, and potential to form aggregates. For related compounds, MD simulations have been used to assess the stability of protein-ligand complexes. mdpi.com Without such studies on this compound, a discussion of its dynamic behavior in a condensed phase would be purely speculative.

In Silico Approaches for Predicting Molecular Descriptors and Their Relationships to Activity

While some basic physicochemical properties for the parent 1,4,5-oxadiazepane can be found in databases, a comprehensive in silico prediction of molecular descriptors for This compound and their relationship to biological activity has not been published. Such studies are common in drug discovery and materials science to predict properties like lipophilicity (LogP), polar surface area (PSA), and various ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters. Without these predictive studies, no data tables or analysis of structure-activity relationships can be provided.

Structure Activity Relationship Sar Studies of Oxadiazepane Scaffolds in Biological Applications

Fundamental Principles and Methodologies of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and pharmacology that investigates the link between the chemical structure of a molecule and its biological activity. acs.orgnih.gov The core principle of SAR is that the specific arrangement of atoms and functional groups within a molecule dictates its physicochemical properties and, consequently, its interactions with biological targets such as enzymes, receptors, and nucleic acids. acs.org By systematically modifying the chemical structure of a compound and observing the resulting changes in its biological effects, researchers can identify the key molecular features responsible for its activity. nih.gov

The process of SAR analysis typically involves several key steps. It begins with the identification of a "hit" or "lead" compound that exhibits a desired biological activity. Medicinal chemists then synthesize a series of analogues by making systematic structural modifications. These modifications can include altering the size, shape, and electronic properties of the molecule, as well as introducing or removing functional groups. acs.org The biological activity of each analogue is then determined through in vitro or in vivo assays.

Several methodologies are employed in SAR analysis. Qualitative SAR involves establishing general relationships between structural features and activity. In contrast, Quantitative Structure-Activity Relationship (QSAR) analysis employs statistical and computational methods to develop mathematical models that quantitatively correlate physicochemical properties of compounds with their biological activities. conicet.gov.ar These models can then be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov Advanced computational tools, including molecular docking and 3D-QSAR, provide further insights into the ligand-target interactions at a molecular level.

The 1,4,5-Oxadiazepane (B1588983) Core as a Scaffold for Bioactive Compounds

The 1,4,5-oxadiazepane ring is a seven-membered heterocycle that has emerged as a scaffold of interest in the search for new bioactive compounds. Its structure, containing both an ether linkage and a hydrazine (B178648) moiety within a flexible seven-membered ring, offers a unique three-dimensional arrangement of heteroatoms that can engage in various interactions with biological macromolecules. Research has indicated that compounds incorporating the 1,4,5-oxadiazepane scaffold possess a range of potential biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai

The synthesis of 1,4,5-oxadiazepane derivatives has been explored through various chemical routes, often involving the cyclization of appropriate acyclic precursors. ontosight.aigoogle.com For instance, the reaction of N,N'-diacylhydrazines with 2,2'-disubstituted diethyl ethers can yield 4,5-diacyl- conicet.gov.arnih.govnih.gov-oxadiazepines, which can be further modified. google.com These synthetic strategies allow for the introduction of diverse substituents on the nitrogen and carbon atoms of the oxadiazepane ring, providing a basis for systematic SAR studies.

While the exploration of the 1,4,5-oxadiazepane scaffold is still in its relatively early stages compared to more established heterocyclic systems, its derivatives have been investigated for various applications. For example, certain conicet.gov.arnih.govnih.gov-oxadiazepine derivatives serve as key intermediates in the synthesis of herbicides. google.com Furthermore, oxazolidinones bearing a acs.orgnih.govnih.govoxadiazepane ring have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of this heterocyclic core in the development of novel therapeutic agents. nih.gov The diverse biological activities reported for compounds containing the oxadiazepane moiety underscore its significance as a promising scaffold for further investigation in drug discovery. ontosight.ai

Elucidating the Influence of N-Methyl Substitution at Position 4 on Activity Profiles

The substitution pattern on the nitrogen atoms of the 1,4,5-oxadiazepane ring is a critical determinant of its biological activity. Specifically, the introduction of a methyl group at the N-4 position, as in 4-Methyl-1,4,5-oxadiazepane, can significantly influence the compound's physicochemical properties and its interaction with biological targets. While specific research on the antioxidant and antimicrobial activities of this compound is limited, general principles of medicinal chemistry and SAR studies on related N-substituted heterocyclic compounds allow for informed postulations.

The N-methyl group can impact a molecule's properties in several ways. It increases lipophilicity, which can affect cell membrane permeability and oral bioavailability. The methyl group also introduces steric bulk, which can either enhance or diminish binding to a biological target depending on the size and shape of the binding pocket. Furthermore, the electronic effect of the methyl group, being weakly electron-donating, can modulate the basicity of the nitrogen atom and its ability to participate in hydrogen bonding.

Studies on related N-substituted 1,4-oxazepane (B1358080) derivatives have shown that the nature of the substituent on the nitrogen atom has a profound influence on biological activity. For instance, in a series of sordaricin (B1205495) analogues possessing a 1,4-oxazepane moiety, it was found that different N-substituents on the oxazepane ring led to significant variations in their antifungal activity. nih.gov This highlights the importance of the substituent at this position for tuning the biological profile of the heterocyclic scaffold.

In the context of antimicrobial activity, the N-4 methyl group in this compound could play a role in optimizing interactions with bacterial enzymes or other cellular components. Similarly, for antioxidant activity, while the heterocyclic core itself may possess some radical scavenging potential, the N-methyl group could modulate this activity by altering the electron density distribution within the ring system. Further empirical studies are necessary to fully elucidate the specific contributions of the N-4 methyl group to the in vitro antioxidant and in vitro and in vivo antimicrobial activities of this compound in non-human models.

Stereochemical Implications in Oxadiazepane SAR and Enantioselective Synthesis

The presence of stereocenters in a molecule can have a profound impact on its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. The 1,4,5-oxadiazepane ring system has the potential for stereoisomerism, particularly when substituted. The conformational flexibility of the seven-membered ring can also lead to different spatial arrangements of the substituents, which can influence how the molecule interacts with chiral biological targets like proteins and enzymes.

The importance of stereochemistry in SAR is well-established. For example, in a study on 1,5-benzothiazepin-4-one S-oxides, the stereochemistry at the sulfur atom and the presence of a stereogenic axis were shown to influence the conformational preference and the separation of diastereomers. nih.gov This highlights that even subtle stereochemical features can have significant consequences for the molecule's properties. Therefore, the synthesis and biological evaluation of individual enantiomers of substituted 1,4,5-oxadiazepanes would be a crucial step in developing a comprehensive SAR for this class of compounds and for identifying the eutomer, the more active enantiomer. The development of robust enantioselective synthetic routes would be instrumental in achieving this goal. nih.gov

Comparative Structure-Activity Investigations with Other Analogous Heterocyclic Systems

To better understand the potential of the 1,4,5-oxadiazepane scaffold, it is instructive to compare its structure-activity relationships with those of other analogous seven-membered heterocyclic systems, such as triazepanes, and five-membered heterocycles like oxadiazoles (B1248032). These comparisons can provide insights into the role of the heteroatom composition and ring size in determining biological activity.

Triazepanes: Triazepanes are seven-membered heterocyclic compounds containing three nitrogen atoms. Like oxadiazepanes, they are of interest in medicinal chemistry for their potential biological activities. ontosight.aiontosight.ai For example, certain 1,2,4-triazepane derivatives have been investigated as potential therapeutic agents. ontosight.ai The replacement of the oxygen atom in the 1,4,5-oxadiazepane ring with a nitrogen atom to form a triazepine analogue would significantly alter the molecule's properties. The additional nitrogen atom would increase the hydrogen bonding capacity and polarity of the molecule. SAR studies on 1,2,4-benzotriazine (B1219565) 1,4-dioxides, which are structurally related to triazepines, have shown that substituents on the ring can be used to predictably vary the one-electron reduction potentials and, consequently, the biological activity profile. nih.gov

Oxadiazoles: Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. They are well-established scaffolds in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. mdpi.comlifechemicals.comnih.gov The oxadiazole ring is aromatic and planar, in stark contrast to the flexible, non-aromatic seven-membered ring of 1,4,5-oxadiazepane. SAR studies on oxadiazole-based antibacterials have revealed that modifications to the substituents on the oxadiazole ring are crucial for potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.orgacs.orgnih.govnih.gov For example, in one study, the introduction of hydrophobic and halogen substituents on a phenyl ring attached to the oxadiazole core was well-tolerated and often led to potent antibacterial activity. conicet.gov.ar

The following table provides a comparative overview of the structural features and reported biological activities of these heterocyclic systems.

| Heterocyclic System | Ring Size | Number of Heteroatoms | Key Structural Features | Reported Biological Activities |

| 1,4,5-Oxadiazepane | 7 | 1 Oxygen, 2 Nitrogen | Flexible, non-aromatic ring | Antimicrobial, Antiviral, Anticancer, Herbicidal intermediates ontosight.aigoogle.comnih.gov |

| Triazepane | 7 | 3 Nitrogen | Flexible, non-aromatic ring, increased H-bonding potential | Psychoactive, Analgesic, Antisecretory mdpi.com |

| Oxadiazole | 5 | 1 Oxygen, 2 Nitrogen | Aromatic, planar ring | Antibacterial, Antifungal, Anticancer, Antiviral nih.govmdpi.comnih.gov |

This comparative analysis highlights how variations in ring size and heteroatom composition can lead to distinct biological profiles. While the flexible, three-dimensional nature of the 1,4,5-oxadiazepane scaffold offers unique opportunities for drug design, the extensive SAR data available for more established systems like oxadiazoles can provide valuable guidance for the future exploration and optimization of 1,4,5-oxadiazepane-based bioactive compounds.

Applications in Chemical Synthesis and Applied Chemistry

Role as Versatile Building Blocks and Synthetic Intermediates for Diverse Organic Molecules

The 1,4,5-oxadiazepane (B1588983) ring system is a key structural motif that has garnered significant attention in medicinal and pharmaceutical chemistry due to its potential biological activities. ontosight.ai As a derivative, 4-methyl-1,4,5-oxadiazepane serves as a crucial building block in the synthesis of a variety of organic molecules. The presence of the methyl group at the 4-position can influence the compound's steric and electronic properties, which can be strategically utilized in synthetic pathways. vulcanchem.com

The synthesis of 1,4,5-oxadiazepane derivatives often involves the cyclocondensation of diacylated hydrazines with dichloroethyl ethers. vulcanchem.com The resulting diacyl intermediate can then be deprotected to yield the oxadiazepane ring. vulcanchem.com This core structure can be further modified to create a diverse library of compounds. The nitrogen atoms within the ring are susceptible to reactions such as alkylation and acylation, allowing for the introduction of various functional groups and the extension of the molecular framework. ontosight.ai This adaptability makes this compound and related compounds valuable intermediates for accessing a broad range of molecular architectures.

Integration into Agrochemical Development, exemplified by Herbicides Incorporating the Oxadiazepane Ring (e.g., Pinoxaden Precursors)

A prominent application of oxadiazepane derivatives is in the field of agrochemicals, most notably in the development of herbicides. The incorporation of the google.comnih.govnih.govoxadiazepane ring is a key feature in the structure of the commercial herbicide pinoxaden. nih.govresearchgate.net Pinoxaden is a post-emergence graminicide used for the selective control of grass weeds in cereal crops like wheat and barley. nih.govresearchgate.net

The development of efficient and cost-effective synthetic methods for these oxadiazepane-based intermediates is a continuous area of research in the agrochemical industry. google.com

Table 1: Key Intermediates in Pinoxaden Synthesis

| Intermediate Name | Chemical Formula | Role in Synthesis |

| google.comnih.govnih.gov-Oxadiazepine dihydrobromide | Not specified | Key intermediate |

| 2-(2,6-Diethyl-4-methylphenyl)malonamide | Not specified | Reactant with the oxadiazepine intermediate |

| 8-(2,6-Diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d] google.comnih.govnih.govoxadiazepine-7,9-dione | C18H24N2O3 | Direct precursor to Pinoxaden |

| Pinoxaden | C23H32N2O4 | Final herbicide product |

Exploration of Catalytic Properties of Oxadiazepane Derivatives in Organic Reactions

The exploration of the catalytic properties of heterocyclic compounds is a growing area of interest in organic synthesis. While direct catalytic applications of this compound itself are not extensively documented, the broader class of N-heterocyclic compounds is known to exhibit catalytic activity in various organic transformations. The presence of nitrogen atoms in the oxadiazepane ring provides potential sites for coordination with metal centers or for acting as basic catalysts.

Research into the catalytic abilities of functionalized nanoparticles has shown that chiral modifiers can induce enantioselectivity in various reactions. researchgate.net Similarly, the functionalization of materials like SBA-15 with organic groups can create novel heterogeneous catalysts. nih.gov These principles could potentially be applied to oxadiazepane derivatives. By introducing specific functional groups onto the this compound scaffold, it may be possible to design novel catalysts for a range of organic reactions. The development of such catalysts would be a valuable addition to the toolkit of synthetic chemists, offering new possibilities for efficient and selective synthesis. Further research in this area is needed to fully explore the catalytic potential of this class of compounds.

Potential Utility in Novel Material Systems and Functional Polymers (e.g., Optical Materials)

The incorporation of heterocyclic rings into polymer backbones can impart unique properties to the resulting materials. While specific studies on polymers derived from this compound are not widely reported, the structural features of this compound suggest potential applications in materials science. The ability to functionalize the nitrogen atoms of the oxadiazepane ring allows for its integration into polymer chains through various polymerization techniques.

The inclusion of the oxadiazepane moiety could influence the thermal stability, solubility, and mechanical properties of the resulting polymers. Furthermore, the introduction of specific chromophores or other functional groups onto the oxadiazepane ring could lead to the development of functional polymers with applications in areas such as optical materials. For instance, the strategic design of such polymers could lead to materials with interesting refractive indices or non-linear optical properties. The exploration of this compound as a monomer or a building block for functional polymers represents a promising avenue for future research in materials science.

Emerging Research Directions and Future Prospects

Development of Asymmetric Synthetic Routes to Access Chiral 1,4,5-Oxadiazepane (B1588983) Enantiomers

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While the synthesis of racemic 1,4,5-oxadiazepane derivatives has been documented, the development of asymmetric routes to access specific enantiomers of 4-Methyl-1,4,5-oxadiazepane is a burgeoning area of research. Current investigations are drawing inspiration from successful strategies employed for other chiral heterocycles.

One promising approach involves the use of chiral catalysts to control the stereochemical outcome of the ring-forming reaction. For instance, the enantioselective synthesis of related 1,4-benzodiazepinones has been achieved with high enantioselectivity using a palladium catalyst in conjunction with a chiral phosphine (B1218219) ligand, f-spiroPhos nih.gov. This method, which involves asymmetric hydrogenation, could potentially be adapted for the cyclization step in the synthesis of chiral 1,4,5-oxadiazepanes. Another avenue being explored is the use of chiral Brønsted acids, such as SPINOL-derived phosphoric acids, which have proven effective in the enantioselective desymmetrization of oxetanes to form chiral 1,4-benzoxazepines dicp.ac.cn. The application of such catalysts to the cyclization of prochiral precursors of this compound could provide a direct and efficient route to the desired enantiomers.

Furthermore, biocatalysis presents a powerful tool for the synthesis of chiral amines and N-alkylated compounds. Engineered methyltransferases and imine reductases/reductive aminases are being developed to achieve high regioselectivity and enantioselectivity in the formation of C-N bonds and the introduction of methyl groups nih.govnih.govacs.org. The application of these biocatalytic systems to the synthesis of this compound could offer a highly specific and environmentally benign alternative to traditional chemical methods.

A recent study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine highlights a strategy that yields diastereomeric mixtures, which can then be separated rsc.orgresearchgate.net. While not a direct asymmetric synthesis, this approach underscores the feasibility of accessing stereochemically defined oxazepanes that can serve as precursors or structural analogs for further investigation.

Table 1: Potential Asymmetric Synthetic Strategies for Chiral 1,4,5-Oxadiazepane Derivatives

| Strategy | Catalyst/Reagent Type | Potential Application | Reference |

| Asymmetric Hydrogenation | Palladium / Chiral Phosphine Ligand (e.g., f-spiroPhos) | Enantioselective cyclization | nih.gov |

| Enantioselective Desymmetrization | Chiral Brønsted Acid (e.g., SPINOL-derived phosphoric acid) | Asymmetric ring-opening/closing of prochiral precursors | dicp.ac.cn |

| Biocatalytic N-Methylation | Engineered Methyltransferases | Regio- and enantioselective introduction of the 4-methyl group | nih.govnih.gov |

| Biocatalytic Reductive Amination | Imine Reductases / Reductive Aminases | Asymmetric formation of the amine functionality within the ring | acs.org |

| Diastereomeric Resolution | Polymer-supported synthesis from chiral precursors | Separation of diastereomers to obtain enantiopure compounds | rsc.orgresearchgate.net |

Application of Machine Learning and Artificial Intelligence for Predictive Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the landscape of drug discovery and chemical synthesis. For a relatively new scaffold like this compound, these computational tools offer the potential to accelerate the identification of promising derivatives and to optimize their synthetic routes.

Predictive models are being developed to forecast the regioselectivity of chemical reactions, a critical aspect in the functionalization of complex molecules. For instance, ML models have been successfully used to predict the regioselectivity of radical C-H functionalization in heterocyclic compounds nih.gov. Such models could be trained on data from known oxadiazepane reactions to guide the selective modification of the this compound ring, thereby facilitating the synthesis of a diverse library of analogs for biological screening.

ML algorithms are also being employed to optimize reaction conditions, leading to improved yields and reduced waste nih.gov. By analyzing large datasets of chemical reactions, these models can identify the optimal combination of solvent, catalyst, temperature, and other parameters for a given transformation. The application of such optimization tools to the synthesis of this compound could enhance the efficiency and scalability of its production.

Table 2: Applications of Machine Learning and AI in the Development of this compound

| Application Area | ML/AI Technique | Potential Impact | Representative Research Area |

| Predictive Synthesis | Random Forest Models, Neural Networks | Prediction of regioselectivity in functionalization reactions. | Radical C-H Functionalization of Heterocycles nih.gov |

| De Novo Molecular Design | Recurrent Neural Networks, Generative Adversarial Networks | Design of novel bioactive this compound derivatives. | Design of Bioactive Small Molecules nih.gov |

| Reaction Optimization | Bayesian Optimization, Gradient-Based Methods | Optimization of synthetic yields and conditions. | General Chemical Reaction Optimization nih.gov |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Prediction of physicochemical and biological properties of derivatives. | General Heterocyclic Compound Studies nih.gov |

Exploration of Unconventional Reaction Pathways and Novel Functionalization Strategies

Moving beyond traditional synthetic methods, the exploration of unconventional reaction pathways is opening up new avenues for the synthesis and functionalization of heterocyclic compounds, including 1,4,5-oxadiazepanes. These novel strategies often provide access to previously inaccessible chemical space and can lead to the discovery of derivatives with unique properties.

One such area is the use of photocatalysis, which employs visible light to drive chemical reactions under mild conditions. Photocatalytic methods have been developed for the synthesis of complex heterocyclic structures, such as the use of energy transfer to catalyze dearomative cycloadditions acs.org. The application of photocatalysis to the synthesis of the 1,4,5-oxadiazepane ring or its subsequent functionalization could offer a powerful and selective approach.

C-H activation represents another frontier in organic synthesis, allowing for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. While still a developing field for saturated heterocycles, the principles of C-H activation could be applied to introduce new substituents onto the this compound scaffold, bypassing the need for pre-functionalized starting materials.

Ring-opening and ring-expansion reactions of strained heterocycles, such as aziridines and azetidines, provide another unconventional route to larger ring systems. The controlled ring-opening of N-substituted aziridines with appropriate nucleophiles, or their ring-expansion, could be a strategy to construct the seven-membered 1,4,5-oxadiazepane ring organic-chemistry.orgnih.gov. This approach offers the potential for a modular and stereocontrolled synthesis.

Table 3: Unconventional Synthetic Approaches for 1,4,5-Oxadiazepane Derivatives

| Strategy | Key Principle | Potential Outcome | Related Research |

| Photocatalysis | Visible-light-induced chemical transformations | Novel functionalization and ring construction under mild conditions | Dearomative Cycloadditions acs.org |

| C-H Activation | Direct functionalization of C-H bonds | Access to novel derivatives without pre-functionalization | General Heterocycle Functionalization nih.gov |

| Ring-Opening/Expansion | Strain-release of smaller heterocyclic rings | Modular and stereocontrolled synthesis of the oxadiazepane core | Aziridine and Azetidine Chemistry organic-chemistry.orgnih.gov |

| N-Propargylamine Cyclization | Intramolecular cyclization of N-propargylamines | Atom-economical synthesis of the 1,4-oxazepane (B1358080) core | Synthesis of 1,4-diazepane derivatives rsc.org |

Investigation of Sustainable and Green Chemistry Approaches for Oxadiazepane Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. For the synthesis of this compound, several green chemistry approaches are being investigated.

The use of more environmentally benign solvents is a key aspect of green chemistry. Traditional syntheses of 1,4,5-oxadiazepine derivatives have utilized polar aprotic solvents such as DMSO and NMP google.com. Research is ongoing to replace these with greener alternatives like water or bio-based solvents. A patent for the preparation of nih.govnih.govnih.gov-oxadiazepane derivatives mentions the use of water as a solvent in a two-phase system with an aromatic solvent, which can be a step towards a more sustainable process google.com.

The development of catalytic methods is another important green chemistry principle, as it reduces the amount of waste generated compared to stoichiometric reactions. The use of heterogeneous catalysts, which can be easily separated and recycled, is particularly attractive.

Sustainable N-methylation strategies are also a focus of research. Traditional methylating agents are often toxic and generate stoichiometric byproducts. The use of methanol (B129727) as a sustainable methylating agent in a hydrogen-borrowing catalytic cycle is a promising green alternative for the synthesis of N-methylated amines nih.gov. Biocatalytic N-methylation, as mentioned earlier, also represents a highly sustainable approach due to the mild reaction conditions and the biodegradable nature of the enzyme catalysts nih.govnih.gov.

Table 4: Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Approach | Potential Improvement |

| Safer Solvents | Use of water or bio-based solvents | Reduced environmental impact and improved safety |

| Catalysis | Development of recyclable heterogeneous catalysts | Reduced waste and improved atom economy |

| Sustainable Reagents | Use of methanol as a methylating agent | Replacement of toxic and hazardous reagents |

| Biocatalysis | Enzymatic N-methylation and ring formation | Mild reaction conditions, high selectivity, and biodegradability |

Q & A

Q. What are the current synthetic routes for 4-Methyl-1,4,5-oxadiazepane, and how can their efficiency be optimized?

Methodological Answer: Synthesis typically involves cyclization reactions or modifications of pre-oxadiazepane scaffolds. For example, Zadorozhnii et al. (2017) demonstrated the use of trichloromethyl ketones and amines to form 1,3,5-oxadiazine derivatives under mild conditions . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients (e.g., reflux at 80–100°C), and catalysts (e.g., p-toluenesulfonic acid). Yield improvements often require iterative testing of stoichiometric ratios (e.g., 1:1.2 amine:carbonyl) and purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How can researchers characterize this compound’s structural and physicochemical properties?

Methodological Answer:

- Spectroscopy : Use - and -NMR to confirm ring structure and substituent positions. For example, methyl groups in oxadiazepanes typically resonate at δ 1.2–1.5 ppm in -NMR .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]) and fragmentation patterns. Zadorozhnii et al. (2018) documented characteristic cleavage of the oxadiazepane ring under electron ionization .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 239–241°C for analogous compounds, as noted in Kanto Reagents’ catalog ).

Q. What strategies are effective for navigating literature on this compound and related heterocycles?

Methodological Answer: Use specialized databases like SciFinder or Reaxys to filter by reaction type (e.g., "cyclization"), substituents, or biological activity. For example, search terms such as "1,4,5-oxadiazepane AND synthesis" yield protocols from journals like Heterocyclic Communications . Cross-reference patents and supplementary data (e.g., Electronic Supplementary Information at www.ias.ac.in/chemsci ) for unpublished spectral datasets .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound synthesis?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model transition states and intermediates. For instance, conflicting reports on whether cyclization proceeds via a concerted or stepwise mechanism can be tested by comparing activation energies () of proposed pathways . Pair computational results with kinetic isotope effects (KIEs) from experimental deuterium labeling to validate hypotheses .

Q. What experimental design principles minimize bias in evaluating this compound’s biological activity?

Methodological Answer:

- Assay Selection : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) with positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO <1% v/v) .

- Dose-Response Analysis : Employ nonlinear regression (e.g., GraphPad Prism) to calculate IC values, ensuring triplicate replicates to assess standard deviation.

- Data Transparency : Publish raw datasets (e.g., inhibition curves) in appendices, as recommended for reproducibility in scientific essays .

Q. How can researchers address discrepancies in spectral data for this compound derivatives?

Methodological Answer:

- Cross-Lab Validation : Collaborate with independent labs to replicate NMR/MS results. For example, inconsistencies in -NMR signals for N-methyl groups may arise from solvent polarity effects (CDCl vs. DMSO-d) .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks or confirm connectivity in complex derivatives .

Key Methodological Recommendations

- Synthesis : Prioritize step economy and atom efficiency in route design .

- Data Analysis : Use tools like MestReNova for spectral deconvolution and error analysis .

- Ethics : Disclose synthetic yields, byproducts, and failed attempts in supplementary materials to aid reproducibility .

For further guidance on theoretical frameworks or comparative methodologies, refer to interdisciplinary resources on ontological/epistemological alignment in experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.